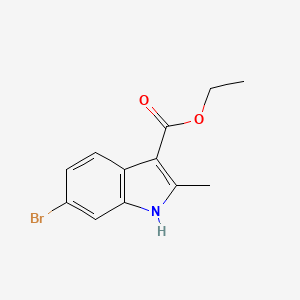

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions: Typical reagents include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions.

Scientific Research Applications

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A and HIV-1. The exact molecular targets and pathways may vary depending on the specific biological system.

Comparison with Similar Compounds

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

Methyl 6-bromoindole-2-carboxylate: Used in organic synthesis and pharmaceuticals.

6-Bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Studied for its anti-hepatitis B virus activities.

N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.

Biological Activity

Ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : A bicyclic structure that is known for its pharmacological properties.

- Bromine Substitution : The presence of a bromine atom at the 6-position enhances biological activity.

- Carboxylate Group : The carboxylate moiety plays a crucial role in interacting with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral infections, particularly influenza. A notable study indicated that derivatives of this compound exhibited significant anti-influenza virus activity, with IC50 values indicating effective inhibition at low concentrations .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Research shows that various derivatives possess moderate to strong antimicrobial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly depending on the specific derivative and the target organism:

| Compound Derivative | Target Organism | MIC (µM) |

|---|---|---|

| Ethyl 6-bromo-2-methyl | E. coli | 4.69 |

| S. aureus | 5.64 | |

| C. albicans | 16.69 | |

| P. aeruginosa | 11.29 |

In particular, one study reported that certain derivatives showed MIC values as low as 0.0048 mg/mL against Bacillus mycoides and C. albicans, indicating potent antibacterial and antifungal action .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural characteristics. Modifications at various positions of the indole ring have been shown to enhance biological activity:

- C6 Halogenation : Introduction of halogens at the C6 position significantly improves interaction with biological targets.

- C3 Branching : Adding long-chain substituents at the C3 position increases hydrophobic interactions, thereby enhancing binding affinity to viral proteins.

Case Studies

A detailed analysis of several derivatives has revealed insights into their mechanism of action:

- Binding Studies : Computational docking studies have demonstrated that the indole core interacts effectively with viral proteins by chelating metal ions essential for viral replication .

- In Vivo Studies : Animal models have shown promising results for ethyl 6-bromo-2-methyl derivatives in reducing viral loads and bacterial infections.

Properties

IUPAC Name |

ethyl 6-bromo-2-methyl-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7(2)14-10-6-8(13)4-5-9(10)11/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNXWUPBUIIDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=CC(=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.